Longipedlactone J
Description
Properties
IUPAC Name |
[(1S,9S,10R,12S,13R,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3/t19-,23+,24-,25-,26+,28+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYOIPWGVNGDBV-XVLJLTBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Botanical Source Identification
Longipedlactone J is exclusively isolated from the stems and roots of Kadsura heteroclita, a plant endemic to subtropical regions of East Asia. Recent studies have expanded its sourcing to related species such as Schisandra chinensis, which shares biosynthetic pathways for triterpenoid production. The selection of mature plant material (3–5 years old) is critical, as younger specimens show 40–60% reduced triterpenoid content.
Material Pre-Processing
Optimal preparation begins with lyophilization of plant tissues to reduce enzymatic degradation. Ground material (20–40 mesh particle size) achieves 92% extraction efficiency compared to coarse powders. Storage at −20°C under nitrogen atmosphere preserves labile precursor compounds prior to extraction.
Solvent Extraction Optimization
Ethanol-Based Reflux Extraction
The patented large-scale method employs 90% ethanol (v/v) in a 1:10 plant-to-solvent ratio under reflux at 78°C. Three sequential extractions (2 hours each) recover 98% of available triterpenoids, outperforming maceration (67% yield) or ultrasonic-assisted methods (82%). Ethanol’s polarity profile selectively solubilizes triterpenoids while excluding chlorophylls and waxes.
Table 1: Solvent Efficiency Comparison for this compound Extraction
| Solvent | Concentration | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 90% | 0.52 | 48% |
| Acetone | 100% | 0.41 | 32% |
| Dichloromethane | 100% | 0.38 | 29% |
| Ethyl Acetate | 100% | 0.35 | 27% |
Post-Extraction Concentration
Rotary evaporation at 40°C under reduced pressure (150 mbar) concentrates extracts to 15% of original volume without thermal degradation. Lyophilization of the aqueous residue increases compound stability during storage by 78% compared to air-drying.
Sequential Fractionation and Purification
Petroleum Ether Defatting
Crude ethanol extracts are suspended in deionized water (1:5 w/v) and partitioned with petroleum ether (4 × 1 L per kg extract). This step removes 85–90% of non-polar interferents, increasing target compound concentration by a factor of 3.2.
Silica Gel Column Chromatography
The defatted extract undergoes primary fractionation using silica gel (200–300 mesh) with a petroleum ether-ethyl acetate gradient (100:1 to 1:1 v/v). The 100:3 eluent fraction contains 68% of total this compound, as confirmed by TLC (Rf 0.42 in CHCl3:MeOH 9:1).
Secondary Purification with Sephadex LH-20
Final polishing employs Sephadex LH-20 gel permeation chromatography with chloroform-methanol (1:1 v/v). This step achieves 99.2% HPLC purity by removing structurally similar triterpenoids through molecular size exclusion.
Yield Enhancement Strategies
Gradient Optimization
Adjusting the petroleum ether-acetone gradient from 100:1 to 1:1 over 15 column volumes improves recovery from 52 mg/10 kg to 78 mg/10 kg raw material. The critical elution window (100:3 solvent ratio) captures 92% of this compound.
Temperature-Controlled Chromatography
Maintaining columns at 4°C reduces axial dispersion, enhancing peak resolution by 40%. Combined with flow rate reduction to 2 mL/min, this modification increases yield by 22%.
Analytical Characterization
Structural Verification
1H NMR (500 MHz, CDCl3) confirms the characteristic signals: δ 5.28 (t, J = 3.5 Hz, H-15), 4.87 (d, J = 6.0 Hz, H-21), and 1.26 ppm (s, H3-28). 13C NMR detects 30 carbon signals, including two lactone carbonyls at δ 176.8 and 170.3 ppm.
Purity Assessment
HPLC-DAD analysis (C18 column, MeOH:H2O 85:15) shows 99.4% purity at 254 nm with retention time 12.7 min. LC-MS (ESI+) confirms molecular ion [M+Na]+ at m/z 567.3, matching the theoretical mass.
Industrial Scalability Challenges
Economic Feasibility
Current methods require 1,923 kg of plant material to produce 1 kg of this compound, resulting in a projected cost of $4.2 million/kg. Alternative strategies under investigation include:
Chemical Reactions Analysis
Structural Features Governing Reactivity
Longipedlactone J’s reactivity arises from:
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α,β-Unsaturated lactone rings : Susceptible to nucleophilic attack (e.g., Michael additions) and redox transformations.
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Methylidene groups (C17) : Potential sites for epoxidation or hydrogenation.
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Acetoxy substituents (C10) : Hydrolyzable under acidic/basic conditions.
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Extended conjugation (C10–C19) : Stabilizes intermediates and directs regioselectivity in reactions .
2.1. Hydrolysis of Acetoxy Groups
The C10-acetate group undergoes hydrolysis in aqueous acidic or basic conditions:
This reaction modifies polarity and bioactivity, as seen in analog studies .
2.2. Redox Reactions
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Epoxidation : The C17 methylidene group reacts with peracids (e.g., mCPBA) to form epoxides, altering cytotoxicity profiles .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated lactone to a saturated lactone, diminishing anti-inflammatory activity .
2.3. Nucleophilic Additions
The α,β-unsaturated lactone participates in Michael additions with biological nucleophiles (e.g., glutathione), potentially explaining its metabolic detoxification pathways :
Comparative Reactivity of this compound Analogs
Mechanistic Insights from Kinetic Studies
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Conjugated system stability : The C10–C19 conjugated diene-lactone system resists non-catalyzed hydrolysis but reacts rapidly with electrophiles (e.g., ROS in biological systems) .
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Base-catalyzed ring-opening : The lactone ring opens under basic conditions via nucleophilic attack at the carbonyl carbon, forming a carboxylate intermediate .
Synthetic Modifications and Derivatives
Efforts to enhance bioavailability include:
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Esterification : C10-OH acylation improves membrane permeability .
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Glycosylation : Addition of sugar moieties at C1-OH increases water solubility (analogous to triterpenoid saponins) .
Unresolved Questions and Research Gaps
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of Longipedlactone J is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its cytotoxic activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pharmacological Activity :
- Anticancer Effects : Longipedlactone J exhibits cytotoxic activity against leukemia HL-60 cells with an IC50 of 3.5 μmol/L .
- Structural Uniqueness : Compared to other longipedlactones, its oxygenated side chain and lactone ring configuration contribute to distinct bioactivity profiles .
Comparison with Structurally Similar Compounds
Longipedlactone A
- Structure : C32H44O9 (MW: 572.69 g/mol) .
- Source : Kadsura heteroclita .
- Activity: Inhibits HepG2 and Bel-7402 hepatocellular carcinoma cells with IC50 values of 1.22 μmol/L and 17.5 μmol/L, respectively .
- Key Differences :
- Longipedlactone A has two additional hydroxyl groups and a higher degree of oxygenation than this compound, enhancing its polarity and binding affinity to cellular targets .
- Demonstrated stronger anti-HIV activity in silico (ΔG = -7.8 kcal/mol ) compared to this compound, which lacks similar docking data .
Longipedlactone F
- Structure : C32H42O8 (MW: 554.67 g/mol) .
- Source : Kadsura heteroclita .
- Activity : IC50 values of 1.05 μmol/L (HepG2) and 0.92 μmol/L (Bel-7402), indicating superior potency to this compound in liver cancer models .
- Key Differences :
Comparison with Functionally Similar Compounds
Kadlongilactone E
Intermedin B
- Structure: Not fully elucidated (classified as a diterpenoid).
- Source : Alpinia intermedia .
- Activity : Used as a reference standard in cytotoxicity assays, but direct comparative data with this compound are unavailable .
- Key Differences: Intermedin B belongs to a different terpenoid subclass (diterpenoid vs. triterpenoid), limiting structural and functional parallels .
Biological Activity
Longipedlactone J is a triterpene dilactone derived from the plant Kadsura longipedunculata. This compound has garnered attention for its diverse biological activities, particularly its potential in cancer treatment and metabolic modulation. This article delves into the biological activity of this compound, detailing its mechanisms of action, cellular effects, and implications for therapeutic applications.
This compound is characterized by its unique triterpene dilactone structure, which contributes to its biological properties. The molecular formula and structure facilitate interactions with various biological targets, influencing cellular processes such as apoptosis and metabolism.
Cytotoxic Activity
this compound exhibits significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and K562 (leukemia) cells. The compound induces apoptosis through the activation of pro-apoptotic pathways while downregulating anti-apoptotic factors. This dual action promotes cell death in malignant cells while sparing normal cells.
Enzyme Interactions
The compound interacts with key metabolic enzymes, inhibiting lipid synthesis and enhancing lipid degradation. Notably, it affects enzymes like lipases and acyl-CoA synthetases, which are crucial in lipid metabolism. This modulation may have implications for treating metabolic disorders linked to dysregulated lipid metabolism.
Biochemical Pathways
This compound influences several biochemical pathways:
- PI3K/Akt Pathway : This pathway is essential for cell survival and proliferation. This compound's interference can lead to decreased cell viability in cancer cells.
- Inflammatory Pathways : The compound has shown potential anti-inflammatory effects, which may be beneficial in conditions characterized by chronic inflammation.
Cellular Effects
This compound's effects on cellular processes are profound:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to increased expression of caspases and other pro-apoptotic markers.
- Metabolic Modulation : It alters the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels that can affect overall cellular health.
Case Studies and Experimental Findings
Several studies have highlighted the efficacy of this compound in vitro and in vivo:
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In Vitro Studies : Research demonstrated that this compound effectively reduced viability in various cancer cell lines with IC50 values indicating potent cytotoxicity. For example:
- A549 cells: IC50 = 5 µM
- HT-29 cells: IC50 = 8 µM
- K562 cells: IC50 = 4 µM
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting a promising therapeutic role in oncology .
Data Summary Table
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 5 | Cytotoxic |
| HT-29 | 8 | Cytotoxic |
| K562 | 4 | Cytotoxic |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for the structural identification of Longipedlactone J?
this compound, a triterpenoid isolated from Schisandra species, requires multi-technique validation for structural confirmation. Key methods include:
- NMR Spectroscopy : 1D (H, C) and 2D (COSY, HSQC, HMBC) analyses to elucidate planar structures and stereochemistry.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular formula determination (e.g., [M+Na] peaks).
- Chromatography : HPLC-PDA or UPLC-MS for purity assessment and comparison with known analogs .
Example workflow: Methanol extraction → silica gel column chromatography → repeated HPLC purification → spectroscopic validation.
Q. What in vitro pharmacological assays are suitable for evaluating this compound’s cytotoxicity?
Standard cytotoxicity assays include:
- MTT/WST-1 assays : Quantify cell viability in cancer lines (e.g., HL-60, K562) using IC values (e.g., 2.3 μM for HL-60 inhibition ).
- Flow cytometry : Assess apoptosis via Annexin V/PI staining.
- Mechanistic studies : Western blotting for caspase-3/9 activation or mitochondrial membrane potential disruption.
Critical note: Use at least three biological replicates and normalize to positive controls (e.g., doxorubicin).
Q. How can researchers address challenges in isolating this compound from complex plant matrices?
Optimize extraction and purification using:
- Solvent systems : Methanol:water (8:2) for initial extraction; hexane:ethyl acetate gradients for column separation.
- Countercurrent chromatography (CCC) : Resolve co-eluting triterpenoids.
- Crystallization : X-ray diffraction for absolute configuration confirmation if NMR data are ambiguous .
Advanced Research Questions
Q. How should contradictory bioactivity data for this compound across studies be analyzed?
Contradictions may arise from:
- Cell line variability : Differential expression of molecular targets (e.g., HL-60 vs. K562 IC values: 2.3 μM vs. 7.58 μM ).
- Assay conditions : Variations in serum concentration, incubation time, or solvent carriers (e.g., DMSO cytotoxicity thresholds).
Resolution strategy: Perform meta-analysis with standardized protocols (e.g., CONSORT guidelines for dose-response studies ).
Q. What experimental designs are optimal for studying this compound’s synergistic effects with chemotherapeutic agents?
- Combinatorial screening : Use Chou-Talalay’s combination index (CI) method in SynergyFinder software.
- In vivo models : Xenograft mice treated with this compound + paclitaxel, monitoring tumor volume and toxicity (ALT/AST levels).
- Transcriptomics : RNA-seq to identify pathways modulated by synergy (e.g., PI3K/AKT suppression) .
Q. How can computational methods improve the structure-activity relationship (SAR) analysis of this compound analogs?
- Molecular docking : AutoDock Vina to predict binding affinity for targets like Bcl-2 or topoisomerase II.
- QSAR modeling : Use Gaussian-based DFT calculations for electronic descriptors (HOMO-LUMO gaps, logP).
- ADMET prediction : SwissADME or ADMETLab to prioritize analogs with favorable pharmacokinetics .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
